molecular formula C18H24ClNO4 B4839724 2-{[4-(2-hydroxyethoxy)-3-methoxybenzyl]amino}-1-phenylethanol hydrochloride

2-{[4-(2-hydroxyethoxy)-3-methoxybenzyl]amino}-1-phenylethanol hydrochloride

Cat. No. B4839724
M. Wt: 353.8 g/mol
InChI Key: XPZUXKXCEXTMBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(2-hydroxyethoxy)-3-methoxybenzyl]amino}-1-phenylethanol hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DMXB-A, and it belongs to the family of α7 nicotinic acetylcholine receptor agonists. DMXB-A has been shown to have various biochemical and physiological effects, making it a promising candidate for the treatment of several diseases.

Mechanism of Action

DMXB-A acts as an agonist of the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is widely expressed in the central nervous system. Activation of the α7 receptor leads to the influx of calcium ions into the cell, which triggers various downstream signaling pathways. DMXB-A has been shown to enhance the activity of the α7 receptor, leading to increased calcium influx and downstream signaling.
Biochemical and Physiological Effects
DMXB-A has been shown to have various biochemical and physiological effects, including anti-inflammatory, neuroprotective, and cognitive-enhancing effects. DMXB-A has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. In addition, DMXB-A has been shown to protect neurons from oxidative stress and reduce the production of amyloid beta, a protein that is associated with Alzheimer's disease. DMXB-A has also been shown to improve cognitive function and memory in animal models of cognitive impairment.

Advantages and Limitations for Lab Experiments

One of the main advantages of DMXB-A for lab experiments is its high potency and selectivity for the α7 receptor. This allows for precise modulation of the receptor activity, which is important for studying the downstream signaling pathways and physiological effects. However, DMXB-A has some limitations for lab experiments, such as its low solubility in aqueous solutions and its potential toxicity at high doses. These limitations can be overcome by using appropriate solvents and optimizing the dose and administration route.

Future Directions

There are several future directions for research on DMXB-A. One area of research is the development of more potent and selective α7 receptor agonists, which may have improved therapeutic efficacy and reduced toxicity. Another area of research is the investigation of the downstream signaling pathways and physiological effects of α7 receptor activation, which may lead to the identification of new therapeutic targets. Finally, the clinical development of DMXB-A and other α7 receptor agonists for the treatment of neurological disorders is an important direction for future research.

Scientific Research Applications

DMXB-A has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is the treatment of neurological disorders, such as Alzheimer's disease and schizophrenia. DMXB-A has been shown to improve cognitive function and reduce inflammation in animal models of Alzheimer's disease. In addition, DMXB-A has been shown to improve cognitive function and reduce psychotic symptoms in animal models of schizophrenia.

properties

IUPAC Name

2-[[4-(2-hydroxyethoxy)-3-methoxyphenyl]methylamino]-1-phenylethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4.ClH/c1-22-18-11-14(7-8-17(18)23-10-9-20)12-19-13-16(21)15-5-3-2-4-6-15;/h2-8,11,16,19-21H,9-10,12-13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPZUXKXCEXTMBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CNCC(C2=CC=CC=C2)O)OCCO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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